molecular formula C6H6N4O B8810464 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8810464
M. Wt: 150.14 g/mol
InChI Key: DHZJZGXTSGNISR-UHFFFAOYSA-N
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Description

2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine typically involve scalable reactions such as the microwave-mediated synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors and optimization of reaction conditions for large-scale production are common practices.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different biological activities depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its diverse range of applications.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-ol

InChI

InChI=1S/C6H6N4O/c7-6-8-5-4(11)2-1-3-10(5)9-6/h1-3,11H,(H2,7,9)

InChI Key

DHZJZGXTSGNISR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

260 a)N-(3-Hydroxy-2-pyridinyl)-N′-carboethoxy-thiourea was prepared from 2-amino-pyridin-3-ol (4.00 g, 0.0363 mol) in a manner analogous to Example 2a. The product of the reaction was isolated as a yellow solid. 260 b) 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-ol was prepared from N-(3-hydroxy-2-pyridinyl)-N′-carboethoxy-thiourea (1.8 g, 5.9 mmol) in a manner analogous to Example 2b. Product was isolated as a beige solid (3.17 g, 58%). 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 10.18 (bs, 1H), 8.02 (dd, J=6.41 Hz, 1.2 Hz, 1H), 6.71-6.64 (m, 2H), 5.79 (bs, 2H). MS=151.0 (MH)+. 260 c) 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-8-ol (0.200 g, 1.33 mmol) was suspended in acetone (1.9 mL). 1-(bromomethyl)-3-chloro-benzene (0.184 mL, 1.40 mmol) and potassium carbonate (193 mg, 1.40 mmol) were added and the reaction mixture was heated to 80° C. for 1 hour. Reaction mixture was cooled to room temperature, diluted with water, extracted with dichloromethane, dried over magnesium sulfate, filtered, and concentrated. Resulting oil was taken up in dichloromethane and purified via chromatography (silica gel 0-100% ethyl acetate in hexanes). 8-(3-Chloro-benzyloxy)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine was isolated as an oil which solidified on standing. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.17 (d, J=6.6 Hz, 1H), 7.56 (s, 1H), 7.44-7.42 (m, 3H), 6.99 (d, J=7.9 Hz, 1H), 6.79-6.75 (m, 1H), 5.94 (bs, 2H), 5.30 (s, 2H). MS=275 (MH)+. 260 d) [8-(3-Chloro-benzyloxy)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine was prepared from 8-(3-chloro-benzyloxy)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (95.0 mg, 0.346 mmol) and 1-(4-bromo-phenyl)-4-methyl-piperazine (102 mg, 0.399 mmol in a manner analogous to Example 2d. Product was isolated as a pale orange solid (0.073 g, 47%). MP=135-138° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 9.33 (s, 1H), 8.37 (d, J=6.7 Hz, 1H), 7.58 (s, 1H), 7.51-7.44 (m, 5H), 7.09 (d, J=7.9 Hz, 1H), 6.91-6.86 (m, 3H), 5.35 (s, 2H), 3.04-3.01 (m, 4H), 2.46-2.44 (m, 4H), 2.22 (s, 3H). MS=449 (MH)+.
Quantity
4 g
Type
reactant
Reaction Step One
Name
N-(3-hydroxy-2-pyridinyl)-N′-carboethoxy-thiourea
Quantity
1.8 g
Type
reactant
Reaction Step Two

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